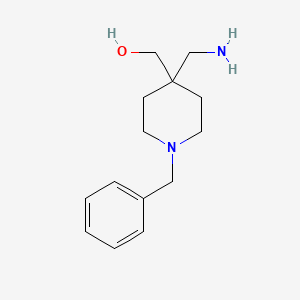

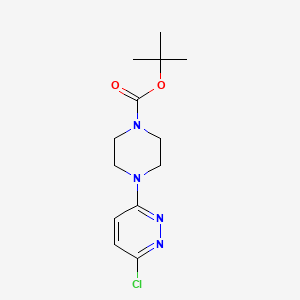

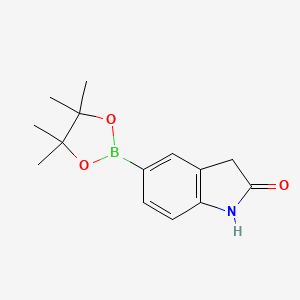

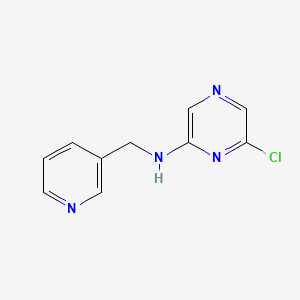

![molecular formula C8H10N2O2 B1323526 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 361395-33-7](/img/structure/B1323526.png)

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid

Vue d'ensemble

Description

The compound "4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid" is a derivative of benzo[d]imidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This structure is of interest due to its potential biological activities and its use as a core structure in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related benzo[d]imidazole derivatives has been reported through various methods. For instance, densely functionalized novel benzo[d]imidazolyl tetrahydropyridine carboxylates were synthesized using a one-pot multi-component reaction involving (E)-5-(benzylideneamino)-1H-benzo[d]imidazole-2-thiol, 5-amino-2-mercapto-benzimidazole, aromatic aldehyde, and ethyl acetoacetate in the presence of ceric ammonium nitrate (CAN) as a Lewis acid catalyst . Another synthesis approach for 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles involves a two-step process starting with Diels-Alder cycloadducts of 4-vinylimidazoles and N-phenylmaleimide, followed by intermolecular ene reactions, which provide the desired products with high yields and diastereocontrol .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of a tetrahydrobenzo[d]imidazole core, which can be further substituted at various positions to yield a wide range of compounds with different properties and biological activities. The stereochemistry of these compounds is also an important aspect, as it can significantly influence their biological interactions and activities .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group in the 5-position of the tetrahydrochromeno[7,8-d]imidazole derivatives can be modified using the Curtius or Hofmann rearrangement to introduce different substituents, which can lead to a change in biological activity . The reactivity of these compounds allows for the synthesis of a diverse array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure and the nature of the substituents attached to the core. These properties include solubility, melting point, and stability, which are crucial for their potential use as pharmaceutical agents. The supramolecular structures formed by these compounds, such as the adducts with benzene carboxylic acids, can also affect their physical properties and their ability to form crystalline materials with specific conformations and hydrogen bonding patterns .

Applications De Recherche Scientifique

Synthesis of Terrazoanthine Natural Products

- Scientific Field: Organic Chemistry

- Application Summary: The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane .

- Methods of Application: The epoxide ring was opened with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols. One isomer was oxidized to the corresponding ketone and subsequently condensed with cyanamide to furnish the title compound .

- Results: The title compound was characterized by 1 H-NMR and 13 C-NMR spectroscopy .

Design of Selective Cyclooxygenase-2 (COX-2) Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: A new series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, possessing a methylsulfonyl pharmacophore, were synthesized to evaluate their biological activities as selective cyclooxygenase-2 (COX-2) inhibitors .

- Methods of Application: The COX-1 and COX-2 inhibition studies showed that all compounds were selective inhibitors of the COX-2 isozyme with IC 50 values in the highly potent 0.34–0.69 μM range, and COX-2 selectivity indexes in the 52.3–163.8 range .

- Results: 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole was identified as the most potent (IC 50 = 0.34 μM), and selective (SI = 163.8), COX-2 inhibitor among the synthesized compounds .

Synthesis of Terrazoanthine Natural Products

- Scientific Field: Organic Chemistry

- Application Summary: The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane .

- Methods of Application: The epoxide ring was opened with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols. One isomer was oxidized to the corresponding ketone and subsequently condensed with cyanamide to furnish the title compound .

- Results: The title compound was characterized by 1 H-NMR and 13 C-NMR spectroscopy .

Diastereoselective Intermolecular Ene Reactions

- Scientific Field: Organic Chemistry

- Application Summary: The reaction of three simple molecules (a diene, a dienophile and an enophile) in a two-step process gives 4,5,6,7-tetrahydro-1 H -benzo [ d ]imidazoles with high yields, high atom economy and diastereocontrol of up to 5 new stereocentres .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Synthesis of 2-Aminoimidazole Natural Products

- Scientific Field: Organic Chemistry

- Application Summary: The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane .

- Methods of Application: The epoxide ring was opened with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols. One isomer was oxidized to the corresponding ketone and subsequently condensed with cyanamide to furnish the title compound .

- Results: The title compound was characterized by 1 H-NMR and 13 C-NMR spectroscopy .

Diastereoselective Intermolecular Ene Reactions

- Scientific Field: Organic Chemistry

- Application Summary: The reaction of three simple molecules (a diene, a dienophile and an enophile) in a two-step process gives 4,5,6,7-tetrahydro-1 H -benzo [ d ]imidazoles with high yields, high atom economy and diastereocontrol of up to 5 new stereocentres .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDJNTMMLRRWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634676 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | |

CAS RN |

361395-33-7 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)